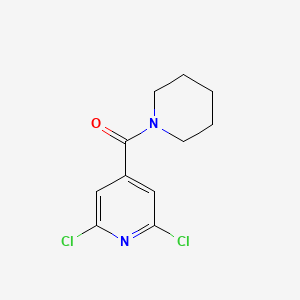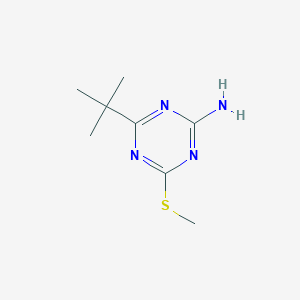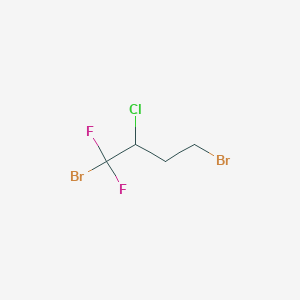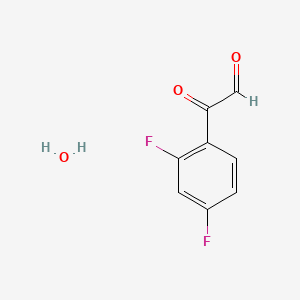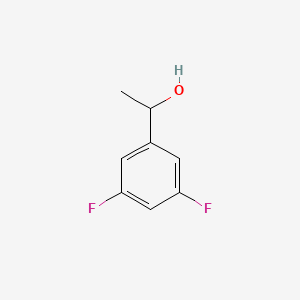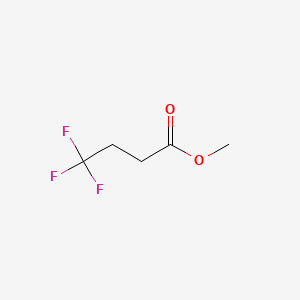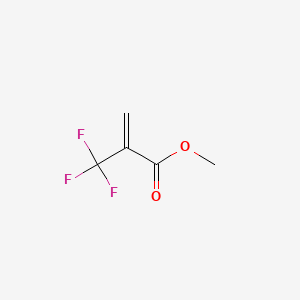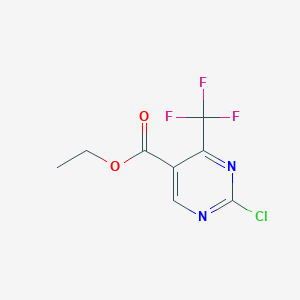
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3 in the ring. The compound of interest is a derivative of pyrimidine with a trifluoromethyl group at the 4th position, a chloro group at the 2nd position, and an ethyl carboxylate group at the 5th position.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, as seen in the preparation of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which is synthesized from ethyl 3-aminocrotonate, phenyl isothiocyanates, and 2,2-dichloroacetyl chloride under mild conditions . Similarly, ethyl 4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates are synthesized from a one-pot Biginelli reaction involving aryl aldehydes, ethyl acetoacetate, and urea/thiourea . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction crystallography, as demonstrated for ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate . Density functional theory (DFT) calculations are also employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various nucleophilic substitution reactions. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with different nucleophiles to yield substitution products, and the reactivity of the chloro and methylthio groups can lead to unexpected products, such as when treated with sodium cyanide . Cyclocondensation reactions are also common, as seen with ethyl 3,3-diaminoacrylate reacting with 5-acetyl-4-chloropyrimidines to form condensed heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. The presence of electron-withdrawing groups like the trifluoromethyl group can affect the acidity of the compound and its behavior in chemical reactions. The lipophilicity conferred by the ethyl ester group can influence the compound's solubility in organic solvents. Spectroscopic methods, including FT-IR, NMR, and mass spectrometry, are used to characterize these compounds and determine their structural and electronic properties .
Scientific Research Applications
Inhibitor of AP-1 and NF-κB Mediated Gene Expression
Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, an analogue of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, has been identified as a potent inhibitor of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. This highlights its potential application in regulating gene expression related to these transcription factors (Palanki et al., 2002).
Anti-Inflammatory and Anti-Microbial Activity
Derivatives of this compound have been synthesized and shown to possess anti-inflammatory and antimicrobial activities. These derivatives were created through Cyclocondensation and Michel type of addition reaction with aromatic anilines, guanidine, and benzamidines (A.S.Dongarwar et al., 2011).
Nucleophilic Substitution Reactions
Studies on Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, a related compound, showed its reactivity in nucleophilic substitution reactions. Such reactions provide insights into the chemical behavior and potential applications of similar pyrimidine derivatives in synthetic chemistry (R. Shadbolt & T. Ulbricht, 1967).
Fluorescent Molecule and Agricultural Inhibitor
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a compound synthesized from this compound, was found to be a novel fluorescent molecule. It also shows potential as an agricultural inhibitor against monocotyledonous Echinochloa crus-galli L. Beauv, suggesting applications in both fluorescence studies and agriculture (Yan‐Chao Wu et al., 2006).
Synthesis of Pyrimido[1,2-a]pyrimidines
Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, related to this compound, have been utilized in the microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines. This method offers a greener and more efficient approach to synthesizing these compounds (J. V. Eynde et al., 2001).
Safety and Hazards
The compound is classified as a combustible solid . It has been assigned the WGK number 3 . The compound does not have a flash point . The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate are currently unknown . Future studies could provide valuable insights into the downstream effects of this compound on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . .
properties
IUPAC Name |
ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(9)14-5(4)8(10,11)12/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSDBJYAMHCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381655 | |
| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187035-79-6 | |
| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)
